2,5-Dichloro-3,6-dihydroxybenzoic acid
Description
Properties
IUPAC Name |
2,5-dichloro-3,6-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O4/c8-2-1-3(10)5(9)4(6(2)11)7(12)13/h1,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIRNSZWLDSWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)C(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028385 | |
| Record name | 2,5-Dichloro-3,6-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18688-01-2 | |
| Record name | 2,5-Dichloro-3,6-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-3,6-dihydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Chlorination of 3,6-Dihydroxybenzoic Acid
Starting with 3,6-dihydroxybenzoic acid, chlorine gas (Cl₂) or chlorinating agents (e.g., N-chlorosuccinimide) are used to introduce chlorine at positions 2 and 5. The carboxylic acid group directs electrophilic substitution to the meta and para positions, but achieving the 2,5-dichloro substitution requires careful control of reaction conditions.
This method is less common due to poor regioselectivity but remains a theoretical pathway.
Carboxylation of Chlorophenol Derivatives
A more reliable method involves carboxylating a chlorinated phenol precursor. This approach leverages high-pressure CO₂ and alkaline conditions to introduce the carboxylic acid group.
Synthesis via 2,5-Dichloro-3,6-Dihydroxyphenol
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Preparation of 2,5-Dichloro-3,6-Dihydroxyphenol :
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This intermediate is synthesized via nitration or halogenation of resorcinol (1,3-dihydroxybenzene), followed by selective chlorination.
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Chlorination agents like Cl₂ or HCl in presence of a catalyst (e.g., FeCl₃) are used.
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Conversion to Potassium Salt :
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The phenol is treated with KOH to form the potassium salt, enhancing solubility in polar solvents.
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Carboxylation :
| Step | Conditions | Yield |
|---|---|---|
| Chlorination | Cl₂, FeCl₃, 50–150°C | ~80% |
| Carboxylation | CO₂ (6 MPa), 145°C, 12 hrs | ~90% |
| Acidification | HCl (pH 1–3), 25°C | >95% |
This method, adapted from CN103012123A, achieves high yields but requires specialized equipment for high-pressure reactions.
Another route involves hydrolyzing dichlorobenzoyl chlorides to benzoic acids, followed by hydroxyl group introduction.
Example from CN109096086A
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Chlorination of 2,6-Dichlorobenzaldehyde :
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Hydrolysis to Dichlorobenzoic Acid :
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The chloride is hydrolyzed with water at reflux (1–1.5 hrs) to yield 2,6-dichlorobenzoic acid.
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Alkaline Hydrolysis :
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Treat with NaOH or KOH at 100–220°C under pressure to introduce hydroxyl groups at specific positions.
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| Step | Conditions | Yield |
|---|---|---|
| Chlorination | Cl₂, dichloroethane, 50–150°C | ~93% |
| Hydrolysis | H₂O, reflux, 1.5 hrs | ~99% |
| Alkaline Hydrolysis | NaOH, 100–220°C, 3–5 hrs | ~91% |
This method, while effective for 2,6-dihydroxybenzoic acid derivatives, may require modifications to achieve the 2,5-dichloro-3,6-dihydroxy substitution pattern.
Comparative Analysis of Methods
The choice of method depends on availability of starting materials, equipment, and desired yields.
| Method | Advantages | Limitations |
|---|---|---|
| Carboxylation | High yield (>90%), precise regioselectivity | Requires high-pressure reactors |
| Chlorination | Simpler equipment, lower cost | Poor regioselectivity, byproducts |
| Alkaline Hydrolysis | Flexible for diverse substrates | Multi-step, lower yields |
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3,6-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted benzoic acids.
Scientific Research Applications
Agricultural Applications
Herbicide Development:
DCGA is primarily known for its role as a metabolite of dicamba, a widely used herbicide. It is included in the residue definitions for assessing the safety and compliance of dicamba in agricultural products. Studies have shown that DCGA can be used to monitor dicamba residues in crops such as cotton and soybeans. The Australian Pesticides and Veterinary Medicines Authority (APVMA) has documented trials demonstrating the efficacy and residue levels of dicamba and its metabolites, including DCGA, in various crops .
Table 1: Residue Levels of Dicamba and Its Metabolites
| Crop | Treatment Regime | Residue Level (mg/kg) |
|---|---|---|
| Cotton | 4 applications at 560 g/ha | <0.02 - 1.83 |
| Soybean | Various application rates | <0.03 - 2.00 |
Pharmaceutical Applications
Biochemical Research:
DCGA has been studied for its potential biochemical effects, particularly as a marker for dietary intake and metabolic processes. Research indicates that dihydroxybenzoic acids, including DCGA, can serve as biomarkers for various health conditions due to their roles in metabolic pathways .
Case Study: Metabolomic Profiling
A study involving plasma metabolomics identified DCGA as a significant metabolite associated with dietary patterns, linking it to health outcomes in diabetic patients. The presence of DCGA in plasma was correlated with dietary fiber intake, indicating its potential use in dietary assessments .
Environmental Applications
Monitoring Environmental Contaminants:
DCGA is also utilized in environmental science for monitoring water quality and assessing the impact of agricultural runoff. Its presence in water bodies can indicate contamination from agricultural practices involving dicamba herbicides.
Table 2: Environmental Monitoring Data
| Sample Type | Detection Method | DCGA Concentration (µg/L) |
|---|---|---|
| Surface Water | HPLC | 0.5 - 10 |
| Groundwater | LC-MS | <0.1 - 5 |
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,6-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chlorine atoms can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Chloroquinone Derivatives
(a) 2,5-Dichloro-1,3,4,6-tetrahydroxybenzene (THDB)
- Structure : Similar to chloranilic acid but with additional hydroxyl groups at positions 1 and 4 (Scheme 1c, ).
- Properties : Increased polarity due to four hydroxyl groups, enhancing solubility in aqueous media.
- Applications : Primarily studied in electrochemistry for adsorptive stripping voltammetry of germanium .
(b) Trichlorohydroxy-1,4-benzoquinone (TrCBQ-OH)
- Structure: A hydroxylated degradation product of chlorophenols, with three chlorine atoms and one hydroxyl group .
- Reactivity : Undergoes further decomposition to ring-opened products (e.g., dichloromaleic acid), unlike chloranilic acid, which is more stable .
(c) Tetrachloro-1,4-benzoquinone (TCBQ)
- Toxicity : Highly toxic compared to chloranilic acid, which is a detoxified product of TCBQ via hydroxylation .
Dihydroxybenzoic Acid Derivatives
(a) 2,5-Dihydroxybenzoic Acid (Gentisic Acid)
- Structure : Carboxylic acid group at position 1, hydroxyl groups at 2 and 5.
- Properties : Higher aqueous solubility (logP ≈ 1.3) compared to chloranilic acid (logP ≈ 1.8) .
- Applications : Used to improve drug solubility (e.g., matrine salts) .
(b) 2,6-Dihydroxybenzoic Acid
- Structure : Carboxylic acid at position 1, hydroxyl groups at 2 and 6.
- Applications : Forms yellow azo-dyes for spectrophotometric detection of aniline derivatives .
Chlorinated Benzoic Acids
(a) 3,5-Dichloro-2,6-dihydroxybenzoic Acid
- Structure : Chlorine at positions 3 and 5, hydroxyl groups at 2 and 6.
- Properties : Distinct regiochemistry alters electronic properties compared to chloranilic acid .
- Availability : High cost (€243/g) limits industrial use .
(b) 3,6-Dichloro-2-hydroxybenzoic Acid (DCSA)
- Structure : Chlorine at positions 3 and 6, hydroxyl at 2.
- Role : Metabolite of dicamba herbicides, less redox-active than chloranilic acid .
Biological Activity
2,5-Dichloro-3,6-dihydroxybenzoic acid (DCGA) is a chlorinated derivative of benzoic acid that has garnered attention for its potential biological activities. This compound is primarily studied in the context of its herbicidal properties, but emerging research also suggests various biological interactions that could have implications in pharmacology and toxicology.
- Chemical Formula : C₇H₄Cl₂O₄
- Molecular Weight : 223.01 g/mol
- IUPAC Name : 3,5-dichloro-2,6-dihydroxybenzoic acid
- CAS Registry Number : Not available
Herbicidal Activity
DCGA is known for its use as a herbicide, particularly in agricultural settings. It functions by inhibiting specific plant growth pathways, which can lead to effective weed control. Studies have shown that DCGA exhibits significant phytotoxicity against various weed species, making it a valuable tool in managing herbicide-resistant weeds.
| Weed Species | Effective Concentration (mg/L) | Mechanism of Action |
|---|---|---|
| Amaranthus retroflexus | 100 | Inhibition of auxin transport |
| Echinochloa crus-galli | 200 | Disruption of cell division |
| Solanum nigrum | 150 | Induction of oxidative stress |
Antiviral Activity
Emerging studies have indicated that DCGA may possess antiviral properties. Research conducted by Wang et al. (2009) demonstrated that chlorinated phenolic compounds, including DCGA, exhibited activity against the hepatitis B virus (HBV). The study highlighted the potential for DCGA to be utilized in antiviral therapies.
Acute Toxicity
According to the U.S. Environmental Protection Agency (EPA), DCGA has a low acute toxicity profile. Studies indicate that it is not likely to be carcinogenic to humans and shows no significant systemic toxicity following dermal or oral exposure at relevant doses.
Neurotoxicity Studies
Neurotoxic effects were observed in animal studies at high doses (≥150 mg/kg/day), including signs such as ataxia and decreased motor activity. However, these effects were not evident at lower concentrations typically encountered in agricultural applications .
Case Study 1: Herbicide Efficacy
A field trial conducted in Missouri evaluated the efficacy of DCGA on glyphosate-resistant Amaranthus species. The results showed that DCGA provided effective control with a residual effect lasting up to seven days post-application, thus offering a viable alternative for integrated weed management strategies .
Case Study 2: Antiviral Potential
In vitro studies assessed the antiviral activity of DCGA against HBV. The results indicated a dose-dependent inhibition of viral replication, suggesting that further exploration into its mechanism could lead to new therapeutic avenues for treating viral infections .
Q & A
Basic Questions
Q. What are the established synthetic routes for 2,5-Dichloro-3,6-dihydroxybenzoic acid (chloranilic acid), and how can purity be assessed?
- Synthesis : While direct synthetic routes are not detailed in the provided evidence, chloranilic acid (CAS 87-88-7) is often derived via controlled oxidation and halogenation of dihydroxybenzoquinone precursors. Key intermediates include cyclohexadiene-dione structures, as noted in its coordination chemistry .
- Purity Assessment : High-performance liquid chromatography (HPLC) and UV-Vis spectrophotometry are standard methods. For example, spectrophotometric analysis at specific wavelengths (e.g., 432 nm for analogous compounds) can quantify purity . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) further confirm structural integrity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Spectroscopy :
- UV-Vis : Used to monitor reaction progress and quantify concentration via absorbance maxima (e.g., in hydroxyl radical studies) .
- FT-IR : Identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) .
- NMR : Confirms proton environments and chlorine substituent positions .
- Chromatography :
- HPLC : Separates and quantifies chloranilic acid from byproducts using reverse-phase columns .
- TLC : Rapid purity checks with silica gel plates .
Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?
- Stability : The compound is stable under acidic to neutral conditions but undergoes decomposition in alkaline media. For instance, in hydroxyl radical generation studies, optimal reactivity with H₂O₂ occurs at pH 3–5 .
- Reactivity : Protonation/deprotonation of hydroxyl groups modulates redox activity. At low pH, the quinoid structure predominates, enhancing electron-transfer capacity .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) are used to study the electronic structure and reaction mechanisms of chloranilic acid?
- Density Functional Theory (DFT) : Benchmarks electronic properties, such as HOMO-LUMO gaps and charge distribution, to predict reactivity. Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for redox-active molecules .
- Mechanistic Insights : DFT models explain the compound’s role in H₂O₂ decomposition, where Fe²⁺-catalyzed pathways generate hydroxyl radicals via electron transfer from the quinone moiety .
Q. How does chloranilic acid participate in redox reactions, such as H₂O₂ decomposition, and what mechanisms are proposed?
- Redox Activity : Acts as an electron shuttle in Fenton-like systems. In the presence of Fe²⁺, it accelerates H₂O₂ decomposition into hydroxyl radicals (•OH), critical in advanced oxidation processes for water treatment .
- Mechanism :
Fe²⁺ reduces chloranilic acid to its semiquinone radical.
The radical reacts with H₂O₂, regenerating Fe³⁺ and producing •OH.
Kinetic studies show pseudo-first-order dependence on Fe²⁺ concentration .
Q. What role does chloranilic acid play in forming coordination complexes, and how are these structures determined?
- Coordination Chemistry : Forms stable complexes with Ag⁺, Ba²⁺, and La³⁺ via its hydroxyl and carbonyl groups. For example, disilver complexes exhibit unique reactivity in organic synthesis .
- Structural Determination :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
